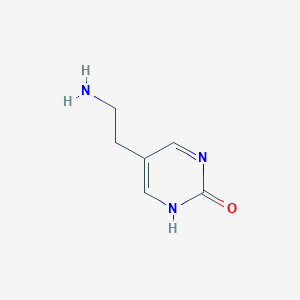

5-(2-Aminoethyl)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

5-(2-aminoethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H9N3O/c7-2-1-5-3-8-6(10)9-4-5/h3-4H,1-2,7H2,(H,8,9,10) |

InChI Key |

CDEXSHPWORJAQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)N1)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Aminoethyl Pyrimidin 2 Ol and Its Derivatives

Retrosynthetic Analysis and Precursor Design for Pyrimidin-2-ol Frameworks

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For 5-(2-Aminoethyl)pyrimidin-2-ol, the analysis reveals several potential disconnection points, leading to different synthetic strategies.

The primary disconnections for the pyrimidine (B1678525) ring itself involve breaking the N1-C2, C2-N3, and N3-C4 bonds, which corresponds to the well-established Principal Synthesis method. This approach retrosynthetically cleaves the ring into a C-N-C component, typically urea (B33335) for pyrimidin-2-ols, and a three-carbon (C4-C5-C6) component. The key challenge then becomes the design of a three-carbon precursor that either already contains the C-5 aminoethyl side chain or can be easily functionalized to introduce it.

Two main retrosynthetic strategies emerge:

Strategy A: Introduces the side chain before ring formation. The C5-CH₂CH₂NH₂ bond is kept intact, and the main disconnection is within the pyrimidine ring. This requires a 1,3-dielectrophile precursor with the aminoethyl group (or a protected version) already in place.

Strategy B: Introduces the side chain after ring formation. This involves disconnecting the C5-CH₂ bond, leading back to a C-5 functionalized pyrimidin-2-ol (e.g., a 5-halo or 5-formyl derivative) and a two-carbon nucleophile, or a C-5 unsubstituted pyrimidin-2-ol and a reagent for C-H functionalization.

The success of the synthesis heavily relies on the choice of the initial three-carbon (C3) synthon that will form the C4-C5-C6 segment of the pyrimidine ring. This precursor must react efficiently with a C-N-C synthon like urea.

For Strategy A , the C3 precursor must already contain the required aminoethyl side chain, which should be protected to prevent unwanted side reactions during cyclization. A suitable precursor would be a derivative of malonic acid or a β-ketoester, such as ethyl 2-(2-(tert-butoxycarbonylamino)ethyl)-3-oxobutanoate. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine, as it is stable under the basic or acidic conditions often used for cyclization and can be removed later under specific acidic conditions.

For Strategy B , a simpler C3 synthon is used to first construct the pyrimidin-2-ol ring, which is then functionalized. Common starting materials for forming pyrimidin-2-ols include 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.nettubitak.gov.tr

Table 1: Potential Starting Materials for Pyrimidine Ring Formation

| C3 Synthon (C4-C5-C6 fragment) | C-N-C Synthon | Resulting Intermediate | Strategy |

|---|---|---|---|

| Substituted 1,3-Diketones | Urea | 5-Substituted pyrimidin-2-ol | Strategy B |

| Substituted β-Ketoesters | Urea | 5-Substituted pyrimidin-2-ol | Strategy B |

| Substituted Malonaldehydes | Urea | 5-Substituted pyrimidin-2-ol | Strategy B |

Introducing the aminoethyl side chain at the C-5 position is a critical step that can be performed either before or after the pyrimidine ring is formed.

Pre-Cyclization Introduction (Strategy A): As mentioned, this involves synthesizing a more complex C3 starting material. This approach offers the advantage of avoiding potentially harsh C-5 functionalization reactions on the heterocyclic ring but requires a more elaborate initial synthesis of the C3 precursor.

Post-Cyclization Introduction (Strategy B): This is a versatile approach that begins with a simpler, often commercially available, pyrimidin-2-ol. The C-5 position can then be functionalized. Several methods can be envisioned for this transformation:

Halogenation followed by Cross-Coupling: The pyrimidin-2-ol can be halogenated at the C-5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halopyrimidin-2-ol can then undergo palladium-catalyzed cross-coupling reactions, such as a Sonogashira coupling with a protected aminoacetylene, followed by reduction.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-5 position. The aldehyde can then be subjected to a Henry reaction with nitromethane (B149229) to form a nitrovinyl side chain, which can be subsequently reduced to the aminoethyl group.

Mannich Reaction: A Mannich reaction with formaldehyde (B43269) and a protected amine (e.g., Boc-amine) could potentially install a protected aminomethyl group, which would then require chain extension.

Recent research has also explored methods for the direct C-H functionalization of pyrimidines, which could provide a more atom-economical route to C-5 substituted derivatives. nih.govresearchgate.net

Multi-Step Synthesis Pathways and Mechanistic Considerations

Building the target molecule requires a carefully orchestrated sequence of reactions, each with its own mechanistic underpinnings.

The most common method for assembling the pyrimidin-2-ol ring is the condensation reaction between a 1,3-dicarbonyl compound (or a related species) and urea. This reaction is typically catalyzed by an acid or a base.

For instance, the reaction of a 1,3-diaryl-2-propene-1-one (a chalcone) with urea, often facilitated by microwave irradiation, is a known route to 4,6-diarylpyrimidin-2(1H)-ols. tubitak.gov.trnih.gov The mechanism generally involves initial Michael addition of urea to the α,β-unsaturated ketone, followed by intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrimidine ring. A similar principle applies to the condensation of β-keto esters with urea, which is a foundational reaction in pyrimidine synthesis. mdpi.com Electrochemical methods have also been developed for three-component cyclizations to form pyrimidin-2(1H)-ones, highlighting the ongoing innovation in this area. researchgate.net

The 2-hydroxyl group of pyrimidin-2-ol exists in a tautomeric equilibrium with its more stable pyrimidin-2(1H)-one form. thieme-connect.de This tautomerism influences the reactivity of the C-2 position. Direct manipulation of the hydroxyl group is often challenging, so it is typically converted into a more reactive functional group first.

A standard strategy involves converting the 2-oxo group into a 2-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloropyrimidine (B141910) is a versatile intermediate. The chlorine atom acts as a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the synthesis of 2-alkoxy, 2-amino, and 2-thioether derivatives. This process is a classic example of functional group interconversion. umich.eduvanderbilt.edu

Table 2: Reagents for Functional Group Interconversion at C-2

| Starting Group | Target Group | Reagent(s) | Reaction Type |

|---|---|---|---|

| 2-Oxo (from Tautomer) | 2-Chloro | POCl₃ or PCl₅ | Chlorination |

| 2-Chloro | 2-Alkoxy | Sodium Alkoxide (NaOR) | Nucleophilic Substitution |

| 2-Chloro | 2-Amino | Ammonia or Primary/Secondary Amine | Nucleophilic Substitution |

Once the this compound structure is assembled, the primary amine of the side chain offers a site for further diversification. This terminal amine is generally more nucleophilic than the ring nitrogens of the pyrimidin-2(1H)-one tautomer, allowing for selective reactions under controlled conditions.

Standard amine chemistry can be applied:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base will form amides.

N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though care must be taken to avoid over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

To perform modifications on the pyrimidine ring after the side chain has been deprotected, it is crucial to re-protect the side-chain amine. The Boc and Carboxybenzyl (Cbz) groups are excellent choices, as they can be selectively removed without affecting most functionalities on the pyrimidine core. This protection strategy is fundamental in the parallel synthesis of complex libraries of pyrimidine derivatives. mdpi.com

Modern Catalytic Approaches in Pyrimidine Synthesis

The synthesis of pyrimidine scaffolds, the core of "this compound," has been significantly advanced by modern catalytic methods. These approaches offer improvements in efficiency, selectivity, and substrate scope over classical condensation reactions.

Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed pyrimidine rings or for constructing the ring itself. researchgate.net Transition metals, particularly palladium and copper, are frequently employed to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.nettuwien.at

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in decorating the pyrimidine core. researchgate.netrsc.org For instance, a halogenated pyrimidine can be coupled with various partners. The Suzuki-Miyaura reaction allows for the introduction of aryl or vinyl groups, while the Sonogashira coupling introduces alkynyl moieties. rsc.orgrsc.org A notable development is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC), which creates fused pyrimidine systems by forming C–C bonds from two C–H bonds, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. acs.org

Copper catalysis is also prominent, especially in cyclization reactions to form the pyrimidine ring. mdpi.com For example, copper catalysts can facilitate the condensation of β-bromo-α,β-unsaturated ketones with amidines or the cyclization of ketones with nitriles to yield substituted pyrimidines. rsc.orgmdpi.com These methods often exhibit broad substrate scope and good tolerance for various functional groups. mdpi.com Iridium-catalyzed multicomponent synthesis from alcohols and amidines represents another sustainable approach, proceeding through a series of condensation and dehydrogenation steps to build the pyrimidine ring. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions in Pyrimidine Synthesis

| Reaction Type | Catalyst System | Key Transformation | Typical Yields | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf), K₂CO₃ | Coupling of 4-pyrimidyl tosylates with arylboronic acids | Good to Excellent | rsc.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Coupling of 5-bromopyrimidines with terminal alkynes | Good | rsc.org |

| Intramolecular CDC | PdCl₂ | Formation of fused imidazo[1,2-a]pyrimidines | 68-72% | acs.org |

| Cyclization | Cu(II) triflate | Reaction of propargyl alcohols and amidine | Moderate to Good | mdpi.com |

| Dehydrogenative Coupling | PN₅P-Ir Complex | Multicomponent synthesis from alcohols and amidines | High Efficiency | rsc.org |

Organocatalysis in the Formation of Pyrimidine Precursors

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in synthetic chemistry, providing a metal-free alternative for constructing complex molecules. conicet.gov.arnih.gov In pyrimidine synthesis, organocatalysts are particularly effective in the formation of key precursors. These catalysts operate under mild conditions and can facilitate reactions that are otherwise challenging. conicet.gov.ar

Amine-based organocatalysts such as pyrrolidine (B122466), piperidine (B6355638), and their derivatives are commonly used. conicet.gov.arbohrium.com For example, pyrrolidine can catalyze the aldol-type C-C bond formation between nucleobase-containing aldehydes and ketones like acetone, a crucial step in building the side chains of nucleoside analogues. conicet.gov.ar This approach is noted for its high yields and simple work-up procedures. conicet.gov.ar

More complex organocatalysts like 4,4′-trimethylenedipiperidine (TMDP) have been shown to be highly efficient and reusable for up to ten runs without a loss of activity. bohrium.com TMDP can act as both a hydrogen bond donor and a Lewis base, promoting one-pot multi-component reactions to form pyrimidine-related structures under green conditions, such as in a water-ethanol mixture or solvent-free grinding. bohrium.com Similarly, L-proline nitrate (B79036), an ionic liquid, has been used as an efficient organocatalyst in the Biginelli multicomponent reaction to produce dihydropyrimidines with high yields. japsonline.com

Table 2: Selected Organocatalytic Methods for Pyrimidine Precursor Synthesis

| Organocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Pyrrolidine / Immobilized Piperazine | Aldol-type C-C bond formation | High yields, mild conditions, metal-free | conicet.gov.ar |

| 4,4′-Trimethylenedipiperidine (TMDP) | One-pot three-component reaction | Reusable catalyst, green solvents (water/ethanol), solvent-free option | bohrium.com |

| L-proline nitrate (ionic liquid) | Biginelli multicomponent reaction | High catalytic efficiency (>2.5x non-catalyzed), mild conditions | japsonline.com |

| Choline (B1196258) hydroxide | [3+3] Annulation-oxidation | Eco-friendly catalyst and medium, short reaction times, recyclable | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrimidines aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inscispace.com This involves designing reactions that are more efficient, use safer materials, and generate less waste. scispace.comacs.org

A key principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic reactions, both metal-catalyzed and organocatalyzed, are inherently superior to stoichiometric ones in this regard, as the catalyst is used in small amounts and is not consumed. acs.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes for pyrimidine synthesis. rasayanjournal.co.in

The use of safer solvents and auxiliaries is another cornerstone of green chemistry. skpharmteco.com Traditional pyrimidine syntheses often rely on hazardous organic solvents. rasayanjournal.co.inresearchgate.net Modern approaches favor greener alternatives such as water, ethanol (B145695), or ionic liquids, or even eliminate the solvent entirely. bohrium.comrasayanjournal.co.in For example, the synthesis of dihydro- acs.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines has been successfully performed in a water-ethanol mixture or under solvent-free mechanochemical (grinding) conditions. bohrium.comresearchgate.net

Energy efficiency is also a major consideration. scispace.com Microwave-assisted and ultrasound-driven syntheses can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. rsc.orgmdpi.comrasayanjournal.co.in These techniques have been successfully applied to various pyrimidine syntheses, including cyclocondensation and cross-coupling reactions. rsc.orgrasayanjournal.co.in

Finally, the use of renewable feedstocks and reusable catalysts contributes to the sustainability of the synthesis. scispace.com While specific applications to this compound are not widely documented, the principles are broadly applicable. For instance, using a recyclable organocatalyst like TMDP or a heterogeneous catalyst minimizes waste and cost. bohrium.comresearchgate.net

Table 3: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention / Atom Economy | Use of catalytic reactions and multicomponent reactions (MCRs). | One-pot, three-component Biginelli reaction. | japsonline.comrasayanjournal.co.in |

| Safer Solvents | Replacing hazardous solvents with water, ethanol, or solvent-free conditions. | TMDP-catalyzed reaction in water/ethanol or via grinding. | bohrium.comrasayanjournal.co.in |

| Energy Efficiency | Employing microwave irradiation or ultrasound to accelerate reactions. | Ultrasound-driven synthesis of 4-arylpyrimidines. | rsc.orgrasayanjournal.co.in |

| Catalysis | Using recyclable organocatalysts or heterogeneous catalysts. | TMDP catalyst reused for up to 10 runs without loss of activity. | bohrium.com |

Compound Index

Chemical Reactivity and Mechanistic Investigations of 5 2 Aminoethyl Pyrimidin 2 Ol

Reactivity of the Pyrimidin-2-ol Moiety

The reactivity of the pyrimidin-2-ol portion of the molecule is characterized by its tautomeric nature, which in turn affects its aromaticity and how it engages in substitution, oxidation, and reduction reactions.

Tautomerism and Aromaticity Studies of the Pyrimidine (B1678525) Ring

The pyrimidin-2-ol ring system of 5-(2-Aminoethyl)pyrimidin-2-ol exists in a dynamic equilibrium between its lactam and lactim tautomeric forms. Generally, for 2-hydroxypyrimidines, the pyrimidin-2(1H)-one (lactam) form is the predominant species in solution and the solid state. chimia.ch This equilibrium is crucial as it influences the aromaticity of the pyrimidine ring. While the hydroxyl (lactim) form preserves the classical aromaticity of the pyrimidine ring, the keto (lactam) form disrupts full cyclic delocalization.

The aromaticity of the pyrimidine ring is a subject of considerable interest. Pyrimidine itself is considered aromatic, though its resonance energy is lower than that of benzene, a consequence of the electronegative nitrogen atoms that lead to a π-deficient system. researchgate.netlibretexts.org The presence of substituents significantly impacts this aromatic character. Electron-donating groups, such as the hydroxyl group and the aminoethyl group at the 5-position, can increase the π-electron density of the ring, thereby influencing its aromatic stabilization energy. schoolwires.netmasterorganicchemistry.com Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are often employed to quantify the aromaticity of such substituted heterocycles. researchgate.netmdpi.comtsijournals.com For this compound, the predominant lactam tautomer would exhibit reduced aromaticity compared to the lactim form.

Table 1: Predominant Tautomeric Forms of Substituted Pyrimidin-2-ols

| Substituent(s) | Predominant Tautomer | Method of Determination |

| Unsubstituted | Pyrimidin-2(1H)-one | Spectroscopic (IR, NMR), pKa chimia.ch |

| 4-Hydroxy | 4-Hydroxypyrimidin-2(1H)-one | Spectroscopic, pKa chimia.ch |

| 4-Phenyl | 4-Phenylpyrimidin-2(1H)-one | X-ray Crystallography, NMR researchgate.net |

This table presents data for related pyrimidin-2-ol systems to infer the likely tautomeric preference for this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its π-deficient nature. researchgate.net However, the presence of activating groups can facilitate such reactions. In this compound, the hydroxyl group (in its lactim form) and the aminoethyl group at the 5-position are electron-donating and therefore activate the ring towards electrophilic attack. researchgate.netassets-servd.host Electrophilic substitution, when it occurs, is strongly directed to the 5-position. Since this position is already substituted, further electrophilic attack on the ring is sterically and electronically hindered.

Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogens. wuxiapptec.combits-pilani.ac.in For this compound, the 2-position is occupied by a hydroxyl group. In its more stable lactam form, the reactivity at this position towards nucleophiles is diminished. However, should the hydroxyl group be converted to a better leaving group (e.g., a tosylate or halide), nucleophilic substitution at the 2-position would become a viable reaction pathway. The regioselectivity of nucleophilic substitution on pyrimidines can be highly sensitive to the nature of the substituents already present on the ring. wuxiapptec.com

Oxidative and Reductive Transformations of the Pyrimidine Nucleus

The oxidation of the pyrimidine nucleus can be challenging and may lead to ring-opening or degradation, especially under harsh conditions. However, with the appropriate choice of oxidizing agents, specific transformations can be achieved. For instance, the oxidation of pyrimidine derivatives can sometimes yield N-oxides. google.com

The reduction of the pyrimidine ring is a more commonly explored transformation. Catalytic hydrogenation of pyrimidines containing a tautomeric hydroxyl group can lead to the corresponding chiral cyclic ureas. researchgate.net For example, palladium-catalyzed asymmetric hydrogenation of 4-phenylpyrimidin-2-ol (B184067) has been shown to produce the corresponding tetrahydropyrimidine (B8763341) derivative with high enantioselectivity. researchgate.net A plausible pathway for the reduction of this compound would involve the hydrogenation of the C=N bond within the pyrimidin-2(1H)-one tautomer. researchgate.net

Transformations Involving the 5-(2-Aminoethyl) Side Chain

The 5-(2-aminoethyl) side chain offers a versatile handle for a variety of chemical modifications, primarily centered on the reactivity of the terminal primary amine.

Amine Reactivity: Acylation, Alkylation, and Derivatization Strategies

The primary amino group of the 2-aminoethyl side chain is a potent nucleophile and can readily undergo a range of derivatization reactions.

Acylation: The amine can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents to form the corresponding amides. This reaction is fundamental in modifying the properties of the molecule. For instance, acylation can be used to introduce a variety of functional groups or to serve as a protecting group strategy during other transformations. google.comresearchgate.net

Alkylation: Alkylation of the primary amine can lead to secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the nature of the alkylating agent (e.g., alkyl halides). rsc.orgbioorganica.com.ua Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a controlled method for mono-alkylation.

Derivatization: A wide array of other derivatization strategies can be employed. For example, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. Sulfonylation with sulfonyl chlorides would produce sulfonamides. These derivatizations are crucial for structure-activity relationship studies in medicinal chemistry.

Table 2: Representative Derivatization Reactions of Aminoethyl-Substituted Heterocycles

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-acetyl derivative |

| Alkylation | Methyl Iodide | N-methylated derivatives |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl derivative |

| Sulfonylation | Benzenesulfonyl Chloride | N-benzenesulfonyl derivative |

| Urea Formation | Phenyl Isocyanate | N-phenylurea derivative |

This table illustrates general reactivity patterns applicable to the aminoethyl side chain of the title compound, based on known reactions of similar functional groups.

Selective Transformations at the Ethyl Linker

Selective chemical modification of the ethyl linker itself, without involving the terminal amine or the pyrimidine ring, is a more challenging synthetic problem. Such transformations would require highly specific reagents and reaction conditions that differentiate between the C-H bonds of the ethyl group and other reactive sites in the molecule. While methods for selective C-H functionalization are an active area of research, specific examples applied to the ethyl linker of a 5-(2-aminoethyl)pyrimidine system are not widely reported in the literature. Hypothetically, radical-based reactions or transition-metal-catalyzed C-H activation could be envisioned, but would likely suffer from a lack of selectivity given the multiple reactive sites in the molecule.

Cyclization Reactions Involving the Aminoethyl Group

The presence of a nucleophilic amino group on the ethyl side chain at the C5 position of this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems. The aminoethyl group can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrimidine core. These reactions are fundamental in constructing complex polycyclic molecules, particularly pyrido[4,3-d]pyrimidines and related structures.

The general mechanism for these cyclizations involves the nucleophilic attack of the terminal amino group onto an electrophilic center. This electrophilic center can be part of the pyrimidine ring itself (following activation) or introduced by a co-reactant. For instance, in the synthesis of pyrido[4,3-d]pyrimidine (B1258125) derivatives, the pyrimidine acts as a building block where the aminoethyl side chain cyclizes to form an adjacent piperidine (B6355638) or dihydropyridine (B1217469) ring. nih.gov

A common strategy involves the reaction of a 5-substituted pyrimidine with a suitable carbonyl compound or an α,β-unsaturated system. The aminoethyl group can then undergo intramolecular condensation or aza-Michael addition, followed by cyclization to yield the fused ring system. For example, the reaction of 6-aminouracil (B15529) derivatives (structurally related to the title compound) with aldehydes and secondary amines can lead to intermediates that cyclize into pyrimido[4,5-d]pyrimidines. researchgate.net This process often involves the initial formation of a C=C double bond via a domino aza-Michael reaction, which is subsequently attacked by the amine. researchgate.net

The synthesis of various fused pyrimidines demonstrates the versatility of intramolecular cyclization:

Pyrido[2,3-d]pyrimidines: These can be formed when a suitable side chain at the C5 position of the pyrimidine ring cyclizes onto the C6 position. The process can be initiated by condensing the amino group with a carbonyl compound, followed by ring closure. rsc.org

Pyrimido[4,5-d]pyrimidines: These bicyclic systems can be synthesized from pyrimidine precursors. The mechanism may involve a Michael addition followed by intramolecular cyclization and aromatization. rsc.org

Pyrrolo[2,3-d]pyrimidines: While involving a different ring size, the principle is similar. A 6-aminopyrimidine can react with a nitroalkene, and the resulting intermediate undergoes a Nef reaction to form an aldehyde, which then spontaneously cyclizes with the amino group. acs.org

The specific conditions for these cyclization reactions vary widely, often requiring catalysts such as acids or bases, and can be influenced by temperature and the choice of solvent. nih.govmdpi.com

| Starting Pyrimidine Type | Reactants/Conditions | Fused Product Formed | Reaction Description |

|---|---|---|---|

| 6-Aminouracil derivative | Aldehydes, secondary amines, I₂-TBHP, ethanol (B145695) | Pyrimido[4,5-d]pyrimidine (B13093195) | Domino aza-Michael reaction followed by I₂-promoted intramolecular C-H amination/cyclization. researchgate.net |

| α,β-Unsaturated ester, malononitrile, guanidine | NaOMe/MeOH, Microwave irradiation | 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-one | A multicomponent reaction where the initial adduct undergoes cyclization with guanidine. rsc.org |

| 2-(Ethoxymethylene)malononitrile, guanidine, ketones | N-heterocyclic carbene (NHC) catalyst | Dihydropyrimido[4,5-d]pyrimidin-4(1H)-one | Michael addition followed by cyclization, isomerization, and aromatization to form a pyrimidine intermediate, which then reacts further. rsc.org |

| 6-Aminopyrimidine | Nitrostyrenes, ammonium acetate, acetic acid, sonication | 5-Arylpyrrolo[2,3-d]pyrimidine | Formation of a nitro Michael adduct, followed by conversion to an aldehyde and spontaneous intramolecular cyclization. acs.org |

Reaction Kinetic and Thermodynamic Analyses

The kinetic and thermodynamic feasibility of cyclization reactions involving this compound and its derivatives are critical for optimizing reaction conditions and understanding the underlying mechanisms. While specific experimental kinetic data for the title compound are not extensively documented, theoretical studies on analogous pyrimidine systems provide significant insights.

Theoretical investigations into the formation of pyrido[2,3-d]pyrimidines through multicomponent reactions reveal a multi-step mechanism that includes Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.orgacs.org Each of these steps possesses a distinct activation energy barrier, and identifying the rate-determining step is crucial for reaction design.

For the synthesis of pyrido[2,3-d]pyrimidines from benzaldehyde, Meldrum's acid, and 6-aminouracil in an aqueous solution, the rate-determining step was identified as the nucleophilic attack of the enol tautomer of Meldrum's acid onto the carbonyl carbon of benzaldehyde. acs.org This initial Knoevenagel condensation has a very high Gibbs free energy barrier, explaining why the reaction is often kinetically unfeasible without a catalyst. acs.org

| Reaction Step (Theoretical Model) | Description | Calculated Activation Energy (Gibbs Free Energy, ΔG‡) | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Nucleophilic attack of an enol on an aldehyde. | ~37.2 kcal/mol (uncatalyzed base mechanism) | Often the rate-determining step, highlighting the need for catalysis to lower this high barrier. acs.org |

| Michael Addition | Addition of the aminopyrimidine to the Knoevenagel adduct. | Lower than the initial condensation step. | A crucial step for linking the pyrimidine core to the rest of the molecule before cyclization. acs.orgacs.org |

| Intramolecular Cyclization | Nucleophilic attack of the pyrimidine amino group onto a carbonyl carbon. | ~21.5 kcal/mol (for a related system) | A significant energy barrier that determines the rate of ring formation. acs.org |

The entropy change (ΔS‡) for these thermal reactions often has a negative value, indicating that the transition states are more ordered than the reacting complexes. acs.org This is typical for cyclization reactions where multiple molecules combine or a flexible chain becomes a rigid ring.

Solvent Effects and Reaction Medium Influence on Reactivity

The choice of solvent or reaction medium plays a pivotal role in the chemical reactivity of this compound, particularly in cyclization reactions. The solvent can influence reaction rates, yields, and even the reaction pathway by stabilizing intermediates and transition states.

In the synthesis of fused pyrimidine systems, a variety of solvents are employed, and their effects can be dramatic. nih.gov

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.govscielo.br Their high polarity can stabilize charged intermediates, such as those formed during nucleophilic addition steps. For instance, in the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives, switching from ethanol to DMF as the solvent significantly improved the reaction yield and reduced the reaction time. scielo.br

Protic Solvents: Alcohols like ethanol and methanol (B129727) are also frequently used, often in the presence of a base or acid catalyst. researchgate.netrsc.org These solvents can participate in hydrogen bonding, which can activate electrophiles (e.g., carbonyl groups) and stabilize anionic intermediates. However, in some cases, protic solvents can hinder reactions by solvating the nucleophile, reducing its reactivity.

Aqueous Media: The use of water as a solvent aligns with the principles of green chemistry and has been shown to be effective for certain pyrimido[4,5-d]pyrimidine syntheses, leading to high yields and pure products. researchgate.net Theoretical studies on reactions in aqueous solutions highlight the explicit role of water molecules in proton transfer steps. acs.orgacs.org

Unconventional Media: Microwave irradiation is a non-solvent factor that significantly influences reactivity by providing uniform and rapid heating, often leading to shorter reaction times and higher yields compared to conventional heating. rsc.orgscielo.br Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represent another green alternative. DES can act as both a solvent and a catalyst, promoting reactions through hydrogen bond activation of carbonyl groups.

The selection of the appropriate medium is therefore a critical parameter in the design of synthetic routes involving this compound and its derivatives.

| Reaction Medium | Example Reaction | Observed Effect | Plausible Reason |

|---|---|---|---|

| Ethanol | Synthesis of pyrimido[4,5-d]pyrimidines | Effective medium, especially with a catalyst. researchgate.net | Protic solvent capable of hydrogen bonding and dissolving reagents. |

| Dimethylformamide (DMF) | Synthesis of dihydropyrido[2,3-d]pyrimidines | Higher yield and shorter reaction time compared to ethanol. scielo.br | Polar aprotic solvent stabilizes charged intermediates without solvating the nucleophile as strongly as protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines | Effective solvent where water was unsuitable. nih.gov | High polarity and boiling point allow for a wide range of reaction temperatures and stabilization of intermediates. |

| Water | Synthesis of pyrimido[4,5-d]pyrimidines | Environmentally benign, high yields, high purity. researchgate.net | High polarity and ability to facilitate proton transfer; hydrophobic effects can also play a role. |

| Microwave Irradiation | Synthesis of dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | Drastically reduced reaction time (e.g., 10 minutes). rsc.org | Rapid, uniform heating enhances reaction kinetics. |

| Deep Eutectic Solvent (e.g., ChCl/Urea) | Synthesis of benzopyrans and related heterocycles | Acts as both solvent and catalyst. | Activation of carbonyl groups via hydrogen bonding enhances electrophilicity. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Core Structure and Side Chain Probing

¹H NMR would be used to identify all unique proton environments within the molecule. For 5-(2-Aminoethyl)pyrimidin-2-ol, one would expect to observe distinct signals for the protons on the pyrimidine (B1678525) ring, the two methylene (B1212753) (-CH₂-) groups of the aminoethyl side chain, the amine (-NH₂) protons, and the hydroxyl (-OH) and amide (-NH-) protons of the pyrimidin-2-ol tautomer. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (spin-spin coupling) would reveal adjacent protons, helping to piece together the molecular fragments. savemyexams.comnetlify.app

¹³C NMR provides information on the carbon skeleton. libretexts.org A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show distinct signals for each unique carbon atom: two in the pyrimidine ring, one attached to the hydroxyl group, one at the point of side-chain attachment, and two in the ethyl side chain. d-nb.info The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, attached to a heteroatom).

Hypothetical ¹H and ¹³C NMR Data Table

Since experimental data is unavailable, the following table is a hypothetical representation of expected chemical shift regions. Actual values would need to be determined experimentally.

| Atom Position | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Pyrimidine Ring CH | 6.5 - 8.5 | 100 - 150 |

| Pyrimidine Ring C-NH₂ | - | 150 - 165 |

| Pyrimidine Ring C-OH | - | 155 - 170 |

| -CH₂- (adjacent to ring) | 2.5 - 3.0 | 25 - 35 |

| -CH₂- (adjacent to NH₂) | 2.8 - 3.5 | 35 - 45 |

| -NH₂ (side chain) | 1.0 - 3.0 (broad) | - |

| Pyrimidinol -OH | 9.0 - 12.0 (broad) | - |

| Pyrimidinone -NH | 7.0 - 9.0 (broad) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the precise connectivity, a series of 2D NMR experiments would be essential. nih.gov

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, definitively linking protons on adjacent carbons, such as those within the ethyl side chain and potentially between the side chain and the pyrimidine ring. acs.orguni.lu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.govuni.lu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the aminoethyl side chain to the C5 position of the pyrimidine ring. acs.orguni.lu

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining the three-dimensional conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), it is possible to calculate an elemental composition that distinguishes it from other formulas with the same nominal mass. For this compound (C₆H₉N₃O), HRMS would be used to confirm the molecular ion peak corresponding to its calculated exact mass. acs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

FTIR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and aliphatic side chain, and C=C/C=N stretching within the pyrimidine ring. sapub.orgamericanpharmaceuticalreview.comresearchgate.net

Raman Spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the pyrimidine ring's skeletal vibrations. mdpi.comnih.govmdpi.com

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) | Weak |

| N-H Stretch (amine/amide) | 3100 - 3500 (medium) | 3100 - 3500 (medium) |

| C-H Stretch (aromatic) | 3000 - 3100 (weak) | Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 (medium) | Medium |

| C=O Stretch (amide) | 1640 - 1690 (strong) | Medium |

| C=C, C=N Stretch (ring) | 1450 - 1650 (medium-strong) | Strong |

| N-H Bend (amine) | 1550 - 1650 (medium) | Weak |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (if chiral derivatives are relevant)

The parent compound, this compound, is not chiral. Therefore, chiroptical techniques like Circular Dichroism (CD) would not be applicable for its study. However, if chiral derivatives were to be synthesized, for instance by introducing a chiral center on the side chain or by forming a complex with a chiral molecule, CD spectroscopy would be essential for confirming the presence of enantiomers and studying their stereochemical properties. nih.govchemscene.com

Computational Chemistry and Theoretical Modeling of 5 2 Aminoethyl Pyrimidin 2 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic properties of 5-(2-Aminoethyl)pyrimidin-2-ol. These methods allow for a detailed exploration of its molecular orbitals and the distribution of electrons within the structure.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. researchgate.netwjarr.com By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the equilibrium geometry corresponding to the minimum energy on the potential energy surface can be located. wjarr.com This optimized structure is crucial for calculating other molecular properties accurately.

The energy landscape of the molecule can be further explored by identifying transition states and other local minima, providing a comprehensive picture of its stability and reactivity. The calculation of vibrational frequencies is also performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. wjarr.com

Table 1: Illustrative Optimized Geometrical Parameters of a Pyrimidin-2-ol Ring calculated using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-C2 | 1.38 |

| C2-O | 1.23 |

| C2-N3 | 1.39 |

| N3-C4 | 1.33 |

| C4-C5 | 1.42 |

| C5-C6 | 1.36 |

| C6-N1 | 1.34 |

| ∠N1-C2-N3 | 116.0 |

| ∠C2-N3-C4 | 124.0 |

| ∠N3-C4-C5 | 118.0 |

| ∠C4-C5-C6 | 117.0 |

| ∠C5-C6-N1 | 122.0 |

| ∠C6-N1-C2 | 123.0 |

Note: This data is representative of pyrimidine (B1678525) derivatives and not specific to this compound.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. africanjournalofbiomedicalresearch.com

Computational methods are invaluable for predicting the spectroscopic signatures of this compound. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can aid in the interpretation of experimental data. nih.gov

DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR and Raman spectra. nih.gov Similarly, NMR chemical shifts can be calculated to help assign the signals in an experimental NMR spectrum to specific atoms in the molecule. nih.gov

Table 2: Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Calculated Value |

| IR Frequency (cm⁻¹) | |

| O-H stretch | ~3400 |

| N-H stretch (amine) | ~3300 |

| C=O stretch | ~1680 |

| C=N stretch (ring) | ~1600 |

| C-N stretch (side chain) | ~1100 |

| ¹H NMR Chemical Shift (ppm) | |

| OH proton | ~10.5 |

| NH₂ protons | ~7.5 |

| Pyrimidine ring CH | ~7.0 |

| CH₂ (adjacent to ring) | ~2.8 |

| CH₂ (adjacent to NH₂) | ~3.1 |

| ¹³C NMR Chemical Shift (ppm) | |

| C=O | ~165 |

| Pyrimidine ring carbons | 110-150 |

| Side chain carbons | 30-40 |

Note: These values are illustrative and based on typical ranges for similar functional groups.

Conformational Analysis of the 5-(2-Aminoethyl) Side Chain

A detailed understanding of the conformational landscape of the ethylamino side chain can be achieved by mapping its potential energy surface. This involves systematically rotating the rotatable bonds (dihedral angles) in the side chain and calculating the corresponding energy at each point. This process identifies the low-energy, stable conformations and the energy barriers between them. researchgate.net Such analyses reveal the preferred spatial arrangements of the side chain relative to the pyrimidine ring. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solution, mimicking physiological conditions. nih.govrsc.orgnih.gov

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule behaves in a dynamic environment, including its conformational fluctuations and its interactions with solvent molecules. rsc.orgacs.org MD simulations can reveal how the solvent influences the conformational equilibrium of the side chain and whether intramolecular hydrogen bonds are stable in a solvated state.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and mapping their potential reaction pathways. By simulating molecular behavior at the quantum level, researchers can gain insights into reaction kinetics and thermodynamics without conducting physical experiments. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and energies of reactants, products, and intermediate states.

These calculations are foundational for understanding how the molecule might behave in different chemical environments. For instance, quantum chemical modeling can predict sites of electrophilic or nucleophilic attack, determine the acidity or basicity of different functional groups, and estimate the stability of potential intermediates. This information is crucial for designing synthetic routes or understanding metabolic transformations.

A key aspect of predicting reaction pathways is the elucidation of the reaction mechanism, which involves identifying all elementary steps connecting reactants to products. This is achieved by mapping the potential energy surface (PES) of the reaction. Computational methods are used to locate and characterize stationary points on the PES, which include energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS).

Transition State Theory: The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. By calculating the structure and energy of the TS, the activation energy (ΔE‡) can be determined, which is a critical parameter for predicting the reaction rate. science.org.ge Computational techniques like synchronous transit-guided quasi-Newton (STQN) methods or dimer methods are used to locate these transition states.

Reaction Mechanism Elucidation: Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the intended reactant and product minima on the potential energy surface. rsc.org This process is repeated for each step in a proposed mechanism.

For this compound, a hypothetical intramolecular cyclization reaction, where the terminal amino group of the ethyl side chain attacks a carbon atom of the pyrimidine ring, can be modeled. DFT calculations, for example at the B3LYP/6-31G(d,p) level of theory, could be used to model this pathway. plu.mx The theoretical investigation would elucidate the mechanism by identifying the key transition state and any intermediates, providing their relative Gibbs free energies to assess the feasibility of the reaction. researchgate.net

Table 1: Hypothetical Calculated Thermodynamic Data for Intramolecular Cyclization of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant (this compound) | 0.00 | 0.00 | 0 |

| Transition State (TS1) | +25.8 | +24.5 | 1 |

| Intermediate (Cyclized spiro intermediate) | +15.2 | +16.0 | 0 |

| Transition State (TS2) | +30.1 | +29.2 | 1 |

| Product (Bicyclic product) | -5.4 | -4.9 | 0 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential computational strategies in drug discovery and medicinal chemistry. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. springernature.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For pyrimidine derivatives, QSAR studies help in understanding the structural features responsible for their therapeutic effects and guide the design of new, more potent analogues. researchpublish.com

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for building the model and a test set for external validation. nih.gov

Descriptor Calculation: Numerical representations of the molecular structures, known as molecular descriptors, are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The model's statistical quality and predictive power are rigorously assessed. tandfonline.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com They are the cornerstone of QSAR modeling, as they translate the chemical structure into a format that statistical algorithms can process. nih.gov Descriptors can be classified based on their dimensionality. ucdavis.edu

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and fragment counts. slideshare.net

2D Descriptors: Calculated from the 2D representation (graph) of the molecule, these describe topology, connectivity, and electronic properties. Examples include topological indices (e.g., Wiener index), electrotopological state (E-state) indices, and counts of hydrogen bond donors/acceptors. hufocw.org

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices. drzinph.com

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic properties of the molecule. researchgate.net Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. protoqsar.com For instance, a lower LUMO energy can indicate greater susceptibility to nucleophilic attack.

For this compound, a variety of these descriptors would be calculated to build a QSAR model. Interpreting these descriptors provides insight into the structure-activity relationship; for example, a positive coefficient for a descriptor like the octanol-water partition coefficient (LogP) in a QSAR equation would suggest that increasing hydrophobicity enhances biological activity. journalwjbphs.com

Table 2: Illustrative Molecular Descriptors for a Hypothetical Series of this compound Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | 141.16 | -1.25 | 78.49 | -5.89 | 1.12 |

| Analogue 1 (N-methyl) | 155.19 | -0.98 | 78.49 | -5.85 | 1.15 |

| Analogue 2 (4-chloro) | 175.60 | -0.55 | 78.49 | -6.05 | 0.95 |

| Analogue 3 (Side-chain hydroxyl) | 157.16 | -1.80 | 98.72 | -5.92 | 1.08 |

Once descriptors are calculated, machine learning algorithms are employed to build the QSAR model. The choice of algorithm depends on the complexity of the relationship between the descriptors and the biological activity.

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. researchpublish.com An MLR model takes the form of a simple equation where the biological activity is a weighted sum of the most relevant molecular descriptors. While easy to interpret, MLR assumes a linear relationship, which may not always be the case in complex biological systems. scirp.org The quality of an MLR model is often assessed by its coefficient of determination (R²), cross-validated R² (Q²), and F-statistic. tandfonline.com

Artificial Neural Networks (ANN): ANNs are powerful machine learning tools inspired by the structure of the human brain. nih.gov They are capable of modeling complex, non-linear relationships between descriptors and activity. scirp.org An ANN consists of interconnected nodes (neurons) organized in layers: an input layer (for descriptors), one or more hidden layers, and an output layer (for predicted activity). The network "learns" from the training data by adjusting the weights of the connections between neurons. ANNs often provide higher predictive accuracy than MLR, especially for large and diverse datasets, though they can be more difficult to interpret (often considered "black box" models). nih.govnih.gov

Studies on various pyrimidine derivatives have shown that non-linear models like ANNs can outperform linear MLR models, indicated by higher R² and lower Root Mean Square Error (RMSE) values, suggesting complex, non-linear structure-activity relationships are common for this class of compounds. nih.gov

Table 3: Hypothetical Performance Comparison of MLR and ANN Models for a Pyrimidine Analogue Dataset

| Model Type | R² (Training Set) | Q² (Cross-Validation) | RMSE (Test Set) |

| Multiple Linear Regression (MLR) | 0.815 | 0.750 | 0.45 |

| Artificial Neural Network (ANN) | 0.962 | 0.895 | 0.28 |

Applications of 5 2 Aminoethyl Pyrimidin 2 Ol As a Versatile Chemical Building Block and Ligand

Scaffold for the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 5-(2-Aminoethyl)pyrimidin-2-ol, with its nucleophilic amino group and the pyrimidine (B1678525) ring, makes it a theoretical candidate for the construction of elaborate heterocyclic architectures. Pyrimidine derivatives are widely recognized as core components in a vast array of biologically active compounds and functional materials. The synthesis of fused pyrimidines, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often involves the cyclization of appropriately substituted pyrimidine precursors. nih.govsemanticscholar.org

Integration into Fused Ring Systems

In principle, the aminoethyl group of this compound can participate in cyclization reactions with suitable reagents to form a new ring fused to the pyrimidine core. For instance, reaction with α-haloketones or related bifunctional electrophiles could lead to the formation of fused heterocyclic systems. The general strategy for creating such systems often involves the reaction of a substituted pyrimidine with a molecule containing two electrophilic centers, leading to an intramolecular cyclization. While specific examples involving this compound are not extensively documented in publicly available literature, the known reactivity of aminopyrimidines suggests this potential. A variety of fused pyrimidine systems, including those with oxadiazole and thiadiazole rings, have been synthesized from other pyrimidine precursors and have shown significant biological activities. nih.gov

Construction of Macrocyclic Structures

The synthesis of macrocycles is a significant area of research, with applications in drug discovery and materials science. nih.govnih.gov The presence of both a primary amine and a heterocyclic ring in this compound provides the necessary functionalities for its incorporation into macrocyclic frameworks. Through reactions such as amide bond formation or reductive amination with dicarboxylic acids or dialdehydes, this compound could serve as a key component in the formation of large, ring-based structures. The synthesis of such macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. While specific macrocycles derived from this compound are not detailed in the available literature, the general principles of macrocyclization are well-established and could theoretically be applied to this compound. cam.ac.uk

Precursor in the Development of Functional Materials

The functional groups present in this compound also position it as a potential precursor for the development of novel functional materials, including polymers and organic frameworks.

Monomer in Polymer Synthesis

The primary amino group of this compound allows it to act as a monomer in various polymerization reactions. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the pyrimidine-2-ol moiety into their backbone, potentially imparting unique properties such as thermal stability, specific binding capabilities, or altered solubility. While the polymerization of other pyrimidine-containing monomers has been reported, specific studies detailing the use of this compound in this context are not readily found in the literature. researchgate.net

Components in Organic Frameworks

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govrsc.org The nitrogen atoms of the pyrimidine ring and the side-chain amino group in this compound make it a suitable candidate for use as a ligand in the synthesis of MOFs. The ability of pyrimidine-containing ligands to coordinate with metal centers has been demonstrated in the formation of various MOFs. mdpi.com These materials are of interest for applications in gas storage, catalysis, and sensing. The specific structure and properties of a MOF derived from this compound would depend on the choice of the metal ion and the synthesis conditions. The design and synthesis of novel amino-pyrimidine organic frameworks for applications such as environmental remediation have been explored, highlighting the potential of this class of compounds. biomedres.us

Role in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more ligands. The nitrogen atoms in the pyrimidine ring and the amino group of this compound can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination complexes. nih.govmdpi.com The coordination behavior of aminopyrimidine derivatives has been studied with various transition metals, leading to complexes with interesting magnetic, electronic, and biological properties. mdpi.comnih.gov

The specific coordination modes of this compound would be influenced by factors such as the nature of the metal ion, the reaction solvent, and the presence of other ligands. It could potentially act as a monodentate, bidentate, or bridging ligand. The resulting coordination compounds could find applications in areas such as catalysis, materials science, and bioinorganic chemistry. While the coordination chemistry of many pyrimidine derivatives is well-established, detailed studies on the complexes formed specifically with this compound are not prominently featured in the current scientific literature.

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and detailed article on “this compound” that strictly adheres to the requested outline and content inclusions. The public research domain does not appear to contain specific, in-depth studies on this particular compound in the contexts of novel metal-organic ligand synthesis, detailed metal-ligand binding mode investigations, or its specific application in the design of molecular probes for chemical biology.

The available literature discusses pyrimidine derivatives in a general sense and provides information on related, but structurally distinct, compounds. Fulfilling the request for detailed research findings and data tables solely on “this compound” is therefore not feasible without violating the strict instruction to exclude information on other compounds.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes for 5-(2-Aminoethyl)pyrimidin-2-ol

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on creating novel and sustainable pathways to this compound and its derivatives, moving beyond traditional, often harsh, synthetic conditions.

Key areas of exploration will include:

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that align with the principles of green chemistry. eurekaselect.com This includes the use of safer solvents (such as water or bio-solvents), minimizing waste generation, and employing catalysts that are renewable and non-toxic. eurekaselect.com Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, are particularly attractive for improving atom economy and reducing purification steps. acs.org

Catalytic Innovations: The design and application of novel catalysts will be crucial. This could involve organocatalysts, which are metal-free and often biodegradable, or advanced nanocatalysts that offer high selectivity and can be easily recovered and reused. eurekaselect.com Iridium-pincer complexes, for example, have shown efficiency in the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org

Flow Chemistry and Process Intensification: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Future work will likely involve developing flow-based syntheses for this compound, enabling more controlled and efficient production.

Bio-inspired Synthesis: Nature provides a rich blueprint for efficient chemical transformations. Research into enzymatic or chemoenzymatic routes could offer highly selective and environmentally friendly methods for synthesizing and modifying the pyrimidine (B1678525) scaffold.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Techniques |

| Multicomponent Reactions | High atom economy, reduced steps, product diversity. acs.org | Organocatalysts (e.g., L-proline), Nanocatalysts (e.g., Mn-ZIF-8@ZnTiO3). eurekaselect.com |

| Microwave/Ultrasound-Assisted | Reduced reaction times, improved yields, energy efficiency. eurekaselect.comacs.org | Solvent-free or aqueous media. eurekaselect.com |

| Flow Chemistry | Enhanced safety, scalability, process control. | Packed-bed reactors, microreactors. |

| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, mild conditions. | Lipases, oxidoreductases. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The confluence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and evaluated. For this compound, AI and machine learning (ML) will accelerate the discovery of new derivatives with tailored properties. nih.govnih.gov

Future applications in this domain include:

Generative Models for De Novo Design: AI algorithms, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on vast chemical databases to generate novel molecular structures. nih.govresearchgate.net These models can be biased towards generating derivatives of this compound that are predicted to have desirable properties, such as specific biological activities or material characteristics. nih.gov

Predictive Modeling of Physicochemical Properties: Machine learning models, including deep neural networks (DNNs) and support vector machines (SVMs), can accurately predict a wide range of properties, such as solubility, stability, and reactivity, from molecular structure alone. nih.gov This allows for the rapid in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.govacm.org

Retrosynthesis Planning: AI-powered tools are being developed to assist chemists in designing efficient synthetic routes. researchgate.net By analyzing known chemical reactions, these tools can propose step-by-step pathways to synthesize target derivatives of this compound, potentially uncovering novel and more efficient routes. researchgate.net

| AI/ML Application | Description | Potential Impact |

| Generative de novo Design | AI algorithms create novel molecular structures with desired properties. nih.gov | Rapid identification of new lead compounds and materials. springernature.com |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity. | Efficient prioritization of compounds for biological screening. |

| Property Prediction | ML models predict physicochemical properties from structure. nih.gov | Reduced need for laborious experimental measurements. |

| Retrosynthesis Prediction | AI suggests synthetic pathways for target molecules. researchgate.net | Optimization of synthesis and discovery of new reaction pathways. |

High-Throughput Synthesis and Screening Methodologies for Derivatization Libraries

To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and screening techniques are indispensable. These methodologies enable the rapid creation and evaluation of large libraries of related compounds, significantly accelerating the discovery process. rsc.org

Future research will leverage:

Automated Synthesis Platforms: Robotic systems can perform repetitive synthesis and purification steps, allowing for the parallel production of hundreds or thousands of derivatives. researchgate.net This will be crucial for building diverse libraries based on the this compound scaffold.

Combinatorial Chemistry: Techniques such as diversity-oriented synthesis (DOS) will be employed to create structurally diverse molecules from a common starting material. rsc.org This approach increases the probability of discovering compounds with unique biological or material properties. rsc.org

Miniaturized Screening Assays: Advances in microfluidics and plate-based assays allow for the rapid screening of compound libraries against various biological targets or for specific material properties using minimal amounts of each compound.

Advanced Mechanistic Studies of Chemical Transformations at the Molecular Level

A fundamental understanding of reaction mechanisms is key to optimizing existing synthetic methods and designing new ones. Future research will employ a combination of advanced computational and experimental techniques to probe the transformations of this compound at an unprecedented level of detail.

Key approaches will include:

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.net This provides deep insights into the factors controlling reaction outcomes and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational dynamics, solvent effects, and non-covalent interactions that influence reactivity.

In Situ Spectroscopic Analysis: Advanced spectroscopic techniques, such as rapid-injection NMR and stopped-flow UV-Vis/FTIR, allow for the real-time monitoring of reactions. This enables the detection of transient intermediates and provides kinetic data that is vital for elucidating complex reaction mechanisms.

Development of Smart Materials Incorporating this compound Derivatives

The unique structural features of this compound—specifically its hydrogen bonding capabilities (hydroxyl and amino groups) and the aromatic pyrimidine ring—make it an attractive building block for the development of "smart" or functional materials.

Emerging research paradigms in this area include:

Stimuli-Responsive Polymers: Derivatives of this compound can be incorporated into polymer chains as monomers or pendant groups. The hydrogen-bonding sites could impart responsiveness to stimuli such as pH, temperature, or the presence of specific ions, leading to materials that change their shape, solubility, or optical properties on demand.

Supramolecular Assemblies: The ability of the pyrimidine ring to engage in hydrogen bonding and π-π stacking makes it an excellent candidate for building self-assembling supramolecular structures like gels, liquid crystals, or nanofibers. These materials could find applications in areas such as drug delivery, tissue engineering, and sensor technology.

Functional Coatings and Surfaces: By grafting derivatives onto surfaces, it may be possible to create coatings with specific functionalities, such as enhanced biocompatibility, anti-fouling properties, or the ability to selectively bind to target molecules. The combination of two or more pharmacophores on the same scaffold can lead to the design of new "smart" molecules. nih.gov

| Material Type | Potential Functionality | Driving Interaction |

| pH-Responsive Hydrogels | Controlled release, sensing. | Protonation/deprotonation of amino/pyrimidine groups. |

| Self-Healing Polymers | Extended material lifetime. | Reversible hydrogen bonding networks. |

| Supramolecular Gels | Drug delivery, 3D cell culture. | Hydrogen bonding and π-π stacking. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. | Coordination of amino/pyrimidine nitrogens to metal centers. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2-Aminoethyl)pyrimidin-2-ol, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves condensation reactions between pyrimidine precursors and ethylenediamine derivatives. For example, analogous protocols (e.g., ) use aldehydes or ketones with amine-containing reactants under basic or acidic catalysis. Key steps include:

- Precursor Selection : Start with pyrimidin-2-ol derivatives functionalized at the 5-position (e.g., halogenated intermediates).

- Aminoethylation : Use 2-aminoethylamine or protected analogs (e.g., tert-butyl carbamate) in polar aprotic solvents (DMF, DMSO) with coupling agents like EDC/HOBt .

- Optimization : Monitor pH (6.5–7.5) to avoid side reactions, and employ inert atmospheres to prevent oxidation. Purity validation via HPLC (≥95%) is critical, as noted for structurally related compounds .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

- 1H/13C-NMR :

- Expect aromatic proton signals at δ 6.5–8.5 ppm for the pyrimidine ring. The aminoethyl group (-CH2CH2NH2) shows triplet signals near δ 2.8–3.2 ppm (CH2) and δ 1.5–2.0 ppm (NH2, exchangeable) .

- Carbon signals for the pyrimidine ring appear at δ 150–160 ppm (C2-OH) and δ 110–120 ppm (C5-substituent) .

- Mass Spectrometry (MS) :

- IR Spectroscopy :

Advanced: How do electronic effects of substituents on the pyrimidine ring influence the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

- Electron-Donating Groups (EDGs) : The 2-hydroxyl group acts as an EDG, activating the pyrimidine ring toward electrophilic substitution at the 4- and 6-positions.

- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (as in ) deactivate the ring, directing reactivity to the aminoethyl side chain.

- Experimental Validation : Use Hammett constants (σ) to predict substituent effects. Computational DFT calculations (e.g., Gaussian software) can model charge distribution and frontier molecular orbitals to guide synthetic planning .

Advanced: What strategies are recommended for resolving contradictions in biological activity data for this compound derivatives?

Answer:

- Data Triangulation : Cross-validate bioassay results (e.g., enzyme inhibition) with orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Structural Analog Analysis : Compare activity trends with analogs (e.g., 4-(trifluoromethyl)pyrimidin-2-ol in ) to identify pharmacophore requirements.

- Meta-Analysis : Reconcile discrepancies by adjusting assay conditions (e.g., pH, ionic strength) or controlling for tautomeric equilibria in the pyrimidine ring .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as pyrimidine derivatives may exhibit acute toxicity (similar to ).

- Store under inert gas (N2/Ar) to prevent degradation.

- Spill Management : Neutralize with dilute acetic acid (pH 6.5–7.0) and adsorb with inert materials (vermiculite).

- Disposal : Follow EPA guidelines for amine-containing organic waste .

Methodological: How can researchers design robust stability studies for this compound under varying pH and temperature conditions?

Answer:

- Experimental Design :

- Prepare buffered solutions (pH 1.2–9.0) using ammonium acetate (pH 6.5, as in ) or phosphate buffers.

- Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks.

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.